Ethyl 4-Nitrophenyl P-ethylphosphonate
Overview
Description
P-Nitrophenyl-O-ethyl ethylphosphonate is an organophosphorus compound with the molecular formula C10H14NO5P. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitrophenyl group, an ethyl group, and an ethylphosphonate moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Nitrophenyl-O-ethyl ethylphosphonate typically involves the reaction of 4-nitrophenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, for several hours .
Industrial Production Methods
Industrial production of P-Nitrophenyl-O-ethyl ethylphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
P-Nitrophenyl-O-ethyl ethylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Nucleophilic Substitution: It reacts with nucleophiles, such as anionic nucleophiles, in microemulsion systems, leading to the formation of substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used, and the reactions are often conducted in organic solvents like tetrahydrofuran.
Major Products Formed
Hydrolysis: The major products are phosphonic acid derivatives and 4-nitrophenol.
Nucleophilic Substitution: The products depend on the nucleophile used but generally include substituted phosphonates.
Scientific Research Applications
P-Nitrophenyl-O-ethyl ethylphosphonate has several scientific research applications:
Mechanism of Action
P-Nitrophenyl-O-ethyl ethylphosphonate exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. The inhibition is often irreversible, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Ethyl p-nitrophenyl phenylphosphonothionate: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Ethyl p-nitrophenyl benzenethionophosphonate: Another related compound with a similar mechanism of action.
Uniqueness
P-Nitrophenyl-O-ethyl ethylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a potent cholinesterase inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
1-[ethoxy(ethyl)phosphoryl]oxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUJMEYKYHETBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048843 | |
Record name | Ethyl 4-nitrophenyl ethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546-71-4 | |
Record name | Ethyl 4-nitrophenyl P-ethylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrophenyl-O-ethyl ethylphosphonate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-nitrophenyl ethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-NITROPHENYL-O-ETHYL ETHYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39MRI1X2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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